6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester
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Overview
Description
6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid ester group attached to a pyridine ring, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester typically involves the following methods:
Metal-Halogen Exchange: This method involves the reaction of pyridinyl halides with trialkylborates.
Directed Ortho-Metallation (DoM): This method uses substituted pyridine under directed ortho-metallation conditions, followed by borylation using trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane in the presence of a palladium catalyst.
C-H or C-F Bond Activation: This method involves the activation of C-H or C-F bonds using iridium or rhodium catalysts, followed by borylation.
[4+2] Cycloaddition: This method involves a cycloaddition reaction to form the boronic ester.
Industrial Production Methods
Industrial production of this compound often employs large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Coupling: This is the most common reaction involving 6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester.
Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized products.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used in protodeboronation reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed from oxidation reactions.
Hydrocarbons: Formed from protodeboronation reactions.
Scientific Research Applications
6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for 6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester involves its role as a reagent in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic Acid: Similar structure but lacks the pinacol ester group.
4-Pyridinylboronic Acid Pinacol Ester: Similar structure but with the boronic ester group at a different position on the pyridine ring.
6-(Piperidin-1-yl)pyridine-3-boronic Acid Pinacol Ester: Contains a piperidine group instead of a pyridine group.
Uniqueness
6-(Pyridin-3-yl)pyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in Suzuki-Miyaura coupling reactions. Its structure allows for the formation of complex biaryl compounds with high efficiency and yield .
Properties
IUPAC Name |
2-pyridin-3-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-7-8-14(19-11-13)12-6-5-9-18-10-12/h5-11H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXQVUCMWYWUIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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